molecular formula C8H9F2NO2S B13186454 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide

1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide

Cat. No.: B13186454
M. Wt: 221.23 g/mol
InChI Key: HRDBVXAMZRULOU-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a difluorophenyl group attached to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 2,3-difluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired sulfonamide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The sulfonamide moiety can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include amines.

Scientific Research Applications

1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluorophenyl group can enhance binding affinity and selectivity towards target molecules, while the sulfonamide moiety can improve solubility and stability.

Comparison with Similar Compounds

Uniqueness: 1-(2,3-Difluorophenyl)-N-methylmethanesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both difluorophenyl and sulfonamide groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

1-(2,3-difluorophenyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3

InChI Key

HRDBVXAMZRULOU-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CC1=C(C(=CC=C1)F)F

Origin of Product

United States

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